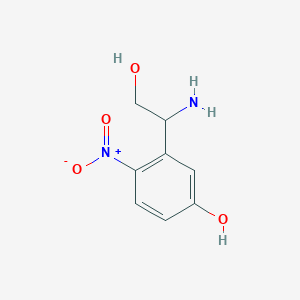
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
The major products formed from these reactions include various substituted phenols, aminophenols, and nitrophenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-2-hydroxyethyl)phenol
- 4-Nitrophenol
- 3-Amino-4-nitrophenol
Uniqueness
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenol ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(1-amino-2-hydroxyethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-7(4-11)6-3-5(12)1-2-8(6)10(13)14/h1-3,7,11-12H,4,9H2 |
InChI Key |
SKKWSXQCMHNGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)





![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)


